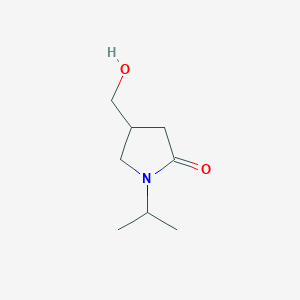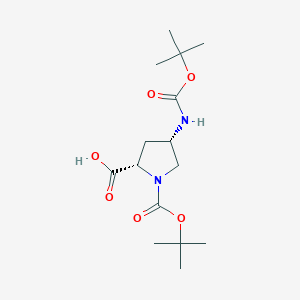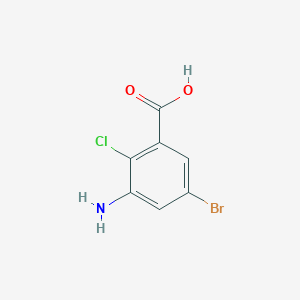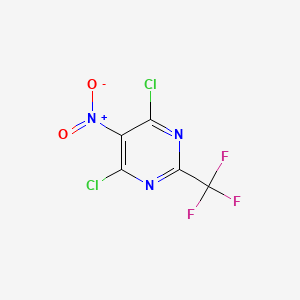
4-(3-Fluorophenyl)-4-oxobutyronitrile
Übersicht
Beschreibung
The compound 4-(3-Fluorophenyl)-4-oxobutyronitrile is a chemical of interest in the field of organic and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds and their applications, which can be extrapolated to understand the potential characteristics and uses of 4-(3-Fluorophenyl)-4-oxobutyronitrile.
Synthesis Analysis
The synthesis of related fluorinated compounds is of significant interest due to their applications in neuroimaging and medicinal chemistry. For instance, the paper titled "3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies" discusses the synthesis of a fluorinated analogue of DASB, a compound used for imaging the serotonin transporter . The synthesis involves the use of p-[18F]fluorobenzyl iodide, indicating that fluorinated aromatic compounds can be synthesized using halogenated intermediates, which could be a potential method for synthesizing 4-(3-Fluorophenyl)-4-oxobutyronitrile as well.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity. In the case of the fluorobenzyl analogue of DASB, the presence of the fluorine atom is likely to influence its binding affinity and selectivity towards the serotonin transporter . Similarly, the molecular structure of 4-(3-Fluorophenyl)-4-oxobutyronitrile, particularly the fluorine substituent, would play a significant role in its chemical reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions, often exhibiting unique reactivity due to the electronegative fluorine atom. The synthesis of fluorinated analogues, as described in the first paper, involves nucleophilic aromatic substitution facilitated by the fluorine atom . This suggests that 4-(3-Fluorophenyl)-4-oxobutyronitrile could also undergo similar reactions, making it a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. For example, the complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions exhibit distinct thermal and magnetic properties, as described in the second paper . These properties are characterized using techniques such as FT-IR, TG, DTG, DSC, and magnetic measurements. Although 4-(3-Fluorophenyl)-4-oxobutyronitrile is not directly studied in the provided papers, it can be inferred that its physical and chemical properties would also be significantly impacted by the fluorine atom, potentially affecting its solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Summary of the Application
4-(3-Fluorophenyl)-4-oxobutyronitrile is used in the study of phase behavior and thermodynamic properties of liquid crystals .
Methods of Application or Experimental Procedures
The polymorphism and thermodynamic properties of 4-(3-Fluorophenyl)-4-oxobutyronitrile were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
Results or Outcomes
Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The relationships between the thermodynamic stabilities of all phases were verified .
2. Application in Antimicrobial Research
Summary of the Application
4-(3-Fluorophenyl)-4-oxobutyronitrile is used in the synthesis of Schiff bases, which have shown promise in antimicrobial research .
Methods of Application or Experimental Procedures
New derivatives were obtained of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .
Results or Outcomes
The antibacterial and antifungal activities of all synthesized compounds were tested . Several new substances have shown moderate antifungal activity against Candida spp .
3. Application in Drug Synthesis
Summary of the Application
4-(3-Fluorophenyl)-4-oxobutyronitrile is used in the synthesis of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione . These Schiff bases have shown promise in the treatment of infectious diseases .
Methods of Application or Experimental Procedures
New derivatives were obtained of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .
Results or Outcomes
The antibacterial and antifungal activities of all synthesized compounds were tested . Several new substances have shown moderate antifungal activity against Candida spp . The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
4. Application in Material Synthesis
Summary of the Application
3-(4-Fluorophenyl)propionic Acid, a compound related to 4-(3-Fluorophenyl)-4-oxobutyronitrile, is used in the synthesis of various materials .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Application in Liquid Crystal Research
Summary of the Application
4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB), a compound related to 4-(3-Fluorophenyl)-4-oxobutyronitrile, is used in the study of phase behavior and thermodynamic properties of liquid crystals .
Methods of Application or Experimental Procedures
The polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
Results or Outcomes
Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The relationships between the thermodynamic stabilities of all phases were verified .
6. Application in Organotrifluoroborate Preparation
Summary of the Application
Potassium organotrifluoroborates, which can be related to 4-(3-Fluorophenyl)-4-oxobutyronitrile, have been incorporated into a number of diverse applications . They are used as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal catalysed cross-coupling reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQQVZXSUCOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617178 | |
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-4-oxobutyronitrile | |
CAS RN |
298690-71-8 | |
| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)
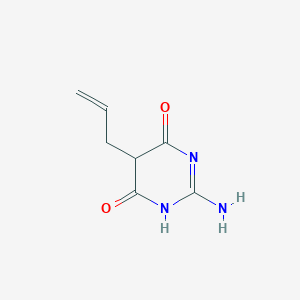
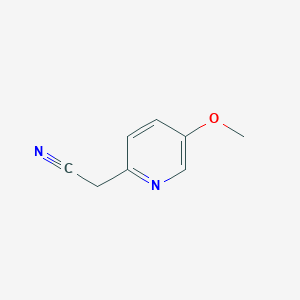
![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)
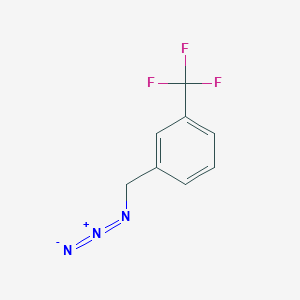
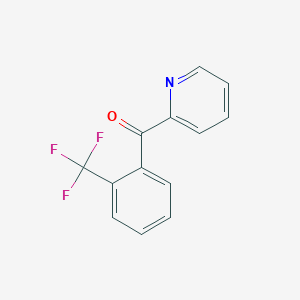

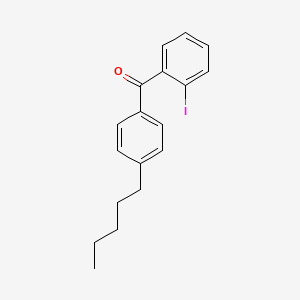
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
